molecular formula C12H15N3OS2 B3037031 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 404372-90-3

5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B3037031
CAS No.: 404372-90-3
M. Wt: 281.4
InChI Key: IOTOZKDXVIQDQE-UHFFFAOYSA-N
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Description

5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring, along with the phenoxy and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Preparation of 2,6-Dimethylphenoxyethyl Bromide: This intermediate can be synthesized by reacting 2,6-dimethylphenol with ethylene bromide in the presence of a base such as potassium carbonate.

    Formation of Thiadiazole Ring: The thiadiazole ring can be formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 2,6-dimethylphenoxyethyl bromide with the thiadiazole intermediate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the phenoxy group, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives or hydrogenated phenoxy groups.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. The thiadiazole ring is known for its bioactivity, and modifications to this compound can lead to the development of new drugs with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as inhibitors of specific enzymes and receptors. For example, they have been investigated for their potential to inhibit STAT3, a protein involved in cancer cell proliferation .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties such as enhanced thermal stability, conductivity, or mechanical strength. It can also be used as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a potential STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent translocation to the nucleus . This inhibition disrupts the STAT3 signaling pathway, leading to reduced cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
  • 5-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
  • N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine

Uniqueness

The uniqueness of 5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine lies in the specific positioning of the dimethyl groups on the phenoxy ring. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.

Properties

IUPAC Name

5-[2-(2,6-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-8-4-3-5-9(2)10(8)16-6-7-17-12-15-14-11(13)18-12/h3-5H,6-7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTOZKDXVIQDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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